molecular formula C11H17N B14631636 n-Ethyl-n-propylaniline CAS No. 54813-78-4

n-Ethyl-n-propylaniline

Cat. No.: B14631636
CAS No.: 54813-78-4
M. Wt: 163.26 g/mol
InChI Key: PAZVJIOFFOOQLQ-UHFFFAOYSA-N
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Description

n-Ethyl-n-propylaniline: is an organic compound with the molecular formula C11H17N . It belongs to the class of secondary amines, where the nitrogen atom is bonded to two alkyl groups, in this case, an ethyl group and a propyl group. This compound is also known by its IUPAC name, N-ethyl-N-propylbenzenamine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method to synthesize n-Ethyl-n-propylaniline is through the direct alkylation of aniline. This involves the reaction of aniline with ethyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of propionaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. Catalysts such as palladium on carbon (Pd/C) are sometimes used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Ethyl-n-propylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, hydrogen gas (H2) with Pd/C.

    Substitution: H2SO4, Fe, halogens (Cl2, Br2).

Major Products:

Scientific Research Applications

n-Ethyl-n-propylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of n-Ethyl-n-propylaniline involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: n-Ethyl-n-propylaniline is unique due to its specific combination of ethyl and propyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

54813-78-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-ethyl-N-propylaniline

InChI

InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

PAZVJIOFFOOQLQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=CC=CC=C1

Origin of Product

United States

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